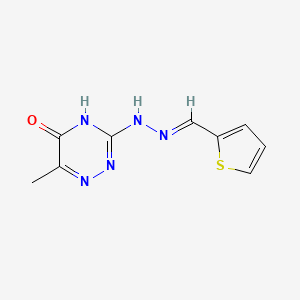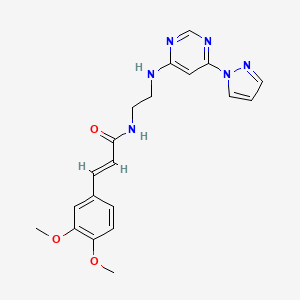
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-5-Lipoxygenase Agents
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions, and their structures were established using NMR and HRMS techniques. The compounds exhibited cytotoxic activities against cancer cell lines HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities, indicating their potential for therapeutic applications in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyridine moiety. This research produced a variety of compounds with significant antimicrobial properties, showcasing the versatility of pyrazolopyrimidines in developing new antimicrobial agents (Abu-Melha, 2013).
Potential Antimicrobial and Anticancer Agents
Further studies synthesized novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and most had good to excellent antimicrobial activity, highlighting the promise of these derivatives in developing new therapeutic agents (Hafez et al., 2016).
Synthesis of New Heterocyclic Compounds
Research into the behavior of certain acrylamide derivatives towards nitrogen nucleophiles led to the synthesis of novel heterocyclic compounds, including isoxazoles, pyrazoles, and pyrimidines. These findings contribute to the chemical diversity of heterocyclic compounds and their potential applications in various fields of medicinal chemistry (Bondock et al., 2011).
Antitumor Activity and Molecular Docking
A study on the synthesis, antitumor activity, molecular docking, and DFT study of novel pyrimidiopyrazole derivatives demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. This research indicates the potential of these compounds in cancer therapy and provides insights into their molecular interactions, which could inform the design of new anticancer drugs (Fahim et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZCNSFPVUEBA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
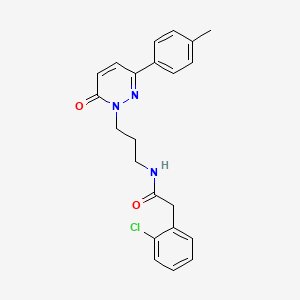
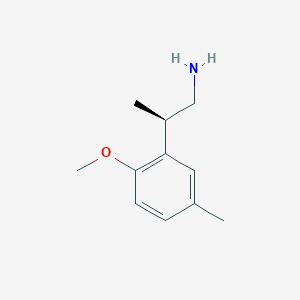
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)
![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)

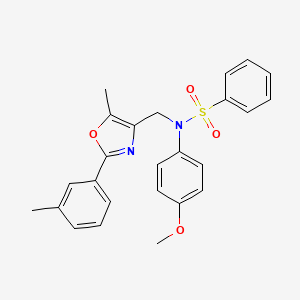

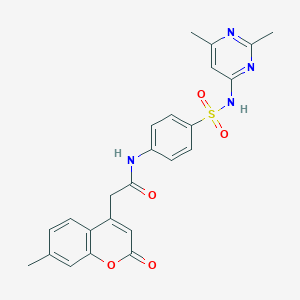
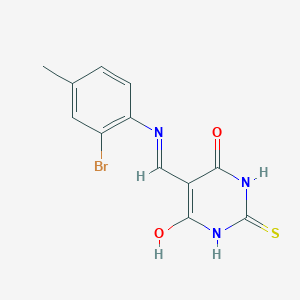
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)
![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)
